N-(1-adamantyl)-5-oxa-7-thiaspiro[3.4]octan-6-imine
Overview
Description
N-(1-adamantyl)-5-oxa-7-thiaspiro[34]octan-6-imine is a complex organic compound characterized by its unique spiro structure, which includes an adamantyl group, an oxa (oxygen-containing) ring, and a thia (sulfur-containing) ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-adamantyl)-5-oxa-7-thiaspiro[3.4]octan-6-imine typically involves the reaction of 1-adamantyl isothiocyanate with cyclic secondary amines. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction . The resulting product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(1-adamantyl)-5-oxa-7-thiaspiro[3.4]octan-6-imine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thia ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imine group can be reduced to form amines.
Substitution: The adamantyl group can participate in substitution reactions, particularly under radical conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Radical initiators like azobisisobutyronitrile (AIBN) can be used to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted adamantyl derivatives.
Scientific Research Applications
N-(1-adamantyl)-5-oxa-7-thiaspiro[3
Medicinal Chemistry: Due to its unique structure, it may serve as a scaffold for the development of new pharmaceuticals.
Materials Science: The compound’s stability and structural properties make it a candidate for use in the development of new materials, such as polymers and nanomaterials.
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly those involving transition metals.
Mechanism of Action
The mechanism by which N-(1-adamantyl)-5-oxa-7-thiaspiro[3.4]octan-6-imine exerts its effects is not fully understood. it is believed that the compound interacts with molecular targets through its imine and adamantyl groups. These interactions can influence various biochemical pathways, potentially leading to therapeutic effects in medicinal applications .
Comparison with Similar Compounds
Similar Compounds
N-(1-adamantyl)carbothioamides: These compounds share the adamantyl group and have similar structural features.
Adamantane derivatives: These compounds also contain the adamantyl group and are known for their stability and unique properties.
Uniqueness
N-(1-adamantyl)-5-oxa-7-thiaspiro[3.4]octan-6-imine is unique due to its spiro structure, which combines an adamantyl group with both oxa and thia rings. This combination of features is not commonly found in other compounds, making it a valuable target for research and development in various scientific fields.
Properties
IUPAC Name |
N-(1-adamantyl)-5-oxa-7-thiaspiro[3.4]octan-6-imine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NOS/c1-2-16(3-1)10-19-14(18-16)17-15-7-11-4-12(8-15)6-13(5-11)9-15/h11-13H,1-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXSHSTINWVTMNN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CSC(=NC34CC5CC(C3)CC(C5)C4)O2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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